2,4-Dioxohexanoic acid

Description

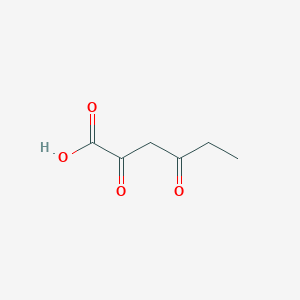

Structure

3D Structure

Properties

IUPAC Name |

2,4-dioxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-4(7)3-5(8)6(9)10/h2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHNHTOJLYTZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633951 | |

| Record name | 2,4-Dioxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-93-1 | |

| Record name | 2,4-Dioxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies of 2,4 Dioxohexanoic Acid and Its Analogs

Established Synthetic Pathways for 2,4-Dioxohexanoic Acid Core Structures

The construction of the this compound framework can be achieved through several strategic approaches, often involving the formation of the characteristic 1,3-dicarbonyl moiety.

Methodologies Involving 1,3-Dicarbonyl Compounds and Oxalyl Halides

A prominent method for synthesizing the core structure of 2,4-dioxoalkanoic acids involves the reaction of 1,3-dicarbonyl compounds with oxalyl halides. chesci.com This approach often proceeds through the formation of a cyclic intermediate, a 2,3-furandione, which can then be opened to yield the desired α,γ-dioxo acid derivative. chesci.com For instance, the reaction of a 1,3-dicarbonyl compound with oxalyl chloride can lead to a 4-acyl-5-alkyl/aryl-2,3-dihydro-2,3-furandione. chesci.com These furandiones are valuable intermediates that can subsequently react with various nucleophiles to generate derivatives of 2,4-dioxoalkanoic acids. chesci.com

Approaches Utilizing Cyclic Oxalyl Compounds and Nucleophilic Additions

Cyclic oxalyl compounds, such as 4-acyl-5-substituted-furan-2,3-diones, serve as key precursors in the synthesis of this compound derivatives. chesci.com These cyclic compounds can undergo nucleophilic attack at various positions of the furan (B31954) ring. chesci.com For example, the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with nitrogenous nucleophiles like phenylhydrazines and amines proceeds via a Michael-type addition to the C-5 position of the furan ring. chesci.com This ring-opening reaction smoothly affords the corresponding 2,4-dioxopentanoic acid derivatives in moderate to good yields (36-74%). chesci.com

Specific Preparations of Substituted this compound Derivatives (e.g., 5,5-dimethyl-, 6-aryl-substituted)

The synthesis of specifically substituted this compound analogs has been well-documented.

5,5-Dimethyl-2,4-dioxohexanoic Acid: A common route to this derivative involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate (B1200264). This reaction, typically carried out in the presence of a base like sodium methanolate, directly yields 5,5-dimethyl-2,4-dioxohexanoic acid.

6-Aryl-4,6-dioxohexanoic Acids: These compounds can be synthesized by acylating the anion of an appropriate acetophenone (B1666503) with succinic anhydride. google.com For example, this method has been used to prepare 6-(4-chlorophenyl)-4,6-dioxohexanoic acid and 6-(4-methylphenyl)-4,6-dioxohexanoic acid. google.com An alternative approach involves the condensation of an appropriate aldehyde with levulinic acid to form 6-aryl-4-oxohex-5-enoic acids, which are then reduced to the target 6-aryl-4-oxohexanoic acids. nih.gov

Table 1: Synthesis of Substituted this compound Derivatives

| Derivative | Starting Materials | Key Reaction Type | Reference |

| 5,5-Dimethyl-2,4-dioxohexanoic acid | 3,3-Dimethylbutan-2-one, Diethyl oxalate | Claisen Condensation | |

| 6-Aryl-4,6-dioxohexanoic acid | Acetophenone derivative, Succinic anhydride | Acylation | google.com |

| 6-Aryl-4,6-dioxohexanoic acid | Aldehyde, Levulinic acid | Condensation followed by Reduction | nih.gov |

Functional Group Derivatization Chemistries

The presence of both a carboxylic acid and a β-dicarbonyl system in 2,4-dioxohexanoic acids allows for a wide range of functional group transformations.

Esterification Reactions for Alkyl Esters (e.g., Methyl, Ethyl Esters)

The carboxylic acid group of this compound and its analogs can be readily converted to its corresponding alkyl esters, such as methyl and ethyl esters. researchgate.net This is typically achieved through Fischer esterification, where the carboxylic acid is treated with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. masterorganicchemistry.com Other methods for esterification include reaction with alkyl halides like iodomethane (B122720) or the use of reagents like thionyl chloride followed by an alcohol. commonorganicchemistry.com For instance, ethyl 2,4-dioxohexanoate is a commercially available derivative. achemblock.comsielc.com The ethyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid has also been synthesized and studied. researchgate.netglpbio.com

Condensation Reactions with Nitrogenous Nucleophiles to Form Hydrazones and Related Compounds

The dicarbonyl functionality of this compound derivatives is highly reactive towards nitrogenous nucleophiles, leading to the formation of a variety of heterocyclic and open-chain condensation products. chesci.com Reactions with hydrazines are particularly common, yielding hydrazones. chesci.comresearchgate.net For example, 4-acetyl-5-(1-naphthyl)furan-2,3-dione reacts with 4-nitrophenylhydrazine (B89600) and 2,4-dinitrophenylhydrazine (B122626) to produce the corresponding hydrazone derivatives of a 2,4-dioxopentanoic acid. chesci.com Similarly, the methyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid has been reacted with various acyl- and aroylhydrazines to synthesize a series of aroylhydrazones. researchgate.net These reactions are often carried out at room temperature in a suitable solvent like benzene (B151609) or ethanol. chesci.combio-conferences.org

Table 2: Derivatization of this compound and its Analogs

| Derivative | Reagent | Product Type | Reference |

| This compound | Ethanol, Acid catalyst | Ethyl 2,4-dioxohexanoate | masterorganicchemistry.comsielc.com |

| 5,5-Dimethyl-2,4-dioxohexanoic acid methyl ester | Aroylhydrazines | Aroylhydrazones | researchgate.net |

| 4-Acetyl-5-(1-naphthyl)furan-2,3-dione | Phenylhydrazines | Hydrazone derivatives of 2,4-dioxopentanoic acid | chesci.com |

| 6-Aryl-4,6-dioxohexanoic acid | Methylhydroxylamine | Dione hydroxamic acid | google.com |

3 Strategies for Modifying Keto and Carboxyl Groups for Specific Research Applications

The chemical versatility of this compound stems from the presence of three key functional groups: a carboxylic acid, an alpha-keto group (at C-2), and a gamma-keto group (at C-4). The distinct reactivity of these sites—the 1,3-dicarbonyl system (C-2 and C-4 ketones) and the α-keto acid moiety—allows for selective modifications, enabling the synthesis of a diverse range of derivatives for specific research purposes. These modifications are primarily aimed at creating novel heterocyclic systems, developing ligands for coordination chemistry, and synthesizing molecules for biological screening.

Modification of Keto Groups

The two ketone functionalities in this compound and its esters are primary targets for derivatization, most notably through condensation reactions with hydrazine (B178648) derivatives to form hydrazones.

Formation of Hydrazones for Metal Complexation Studies:

A significant area of research involves the reaction of the gamma-keto group (C-4) of this compound esters with various aroylhydrazines. This reaction typically proceeds by condensation, where the more reactive C-4 ketone reacts with the terminal amine of the hydrazide to yield an aroylhydrazone. These resulting molecules are powerful tridentate ligands, capable of coordinating with metal ions through the hydrazone's nitrogen atom and the oxygen atoms from the C-2 ketone and the deprotonated enolic form of the C-4 carbonyl.

For example, studies on the ethyl and methyl esters of 5,5-dimethyl-2,4-dioxohexanoic acid, a close analog, show that they react with a variety of aroylhydrazides to form stable ligands. sciencepg.comresearchgate.net These ligands are then used to synthesize coordination complexes with transition metals such as Nickel(II) and Copper(II). sciencepg.comresearchgate.net The purpose of this line of research is to investigate the resulting complexes' geometric and electronic structures, magnetic properties, and ring-chain tautomerism. sciencepg.comresearchgate.net Electron spin resonance (ESR) spectroscopy and X-ray diffraction analysis are employed to characterize these metal complexes, providing fundamental insights into coordination chemistry. sciencepg.comresearchgate.net

Table 1: Examples of Hydrazone Derivatives of 2,4-Dioxo Acid Analogs for Metal Complexation

| Parent Compound | Reactant | Derivative Type | Research Application | References |

|---|---|---|---|---|

| Ethyl 5,5-dimethyl-2,4-dioxohexanoate | Aroylhydrazines (H₂L¹⁻H₂L⁶) | Aroylhydrazone Ligands | Synthesis and structural analysis of Ni(II) complexes | researchgate.net |

Other Keto Group Modifications:

Beyond hydrazone formation, the ketone groups can undergo other transformations for synthetic purposes:

Reduction: The carbonyl groups can be reduced to secondary alcohols using reducing agents like sodium borohydride. smolecule.com This converts the diketone into a diol, which can be a precursor for further synthesis.

Cyclization: The keto groups are integral to the formation of heterocyclic structures. For instance, the ethyl ester of a 2,4-dioxo acid has been reacted with hydroxylamine (B1172632) to create an isoxazole (B147169) derivative, and with various hydrazines to produce pyrazole (B372694) derivatives. chem-soc.si These reactions leverage the reactivity of the dicarbonyl moiety to build complex ring systems.

Modification of the Carboxyl Group

The carboxylic acid functionality is most commonly modified through esterification, amidation, or by serving as a reactive site for cyclization and derivatization for analytical applications.

Esterification and Amidation:

In many synthetic pathways, the starting material is not the free acid but its ethyl or methyl ester. sciencepg.combiosynth.com Esterification of the carboxylic acid improves solubility in organic solvents and can protect the acid group while reactions are performed on the keto groups. smolecule.combiosynth.com These esters can be hydrolyzed back to the carboxylic acid if needed. libretexts.org

The carboxyl group can also be readily converted to amides. libretexts.org This is often achieved by first converting the carboxylic acid to a more reactive species (like an acid chloride) or by using coupling agents. Reaction of ethyl 2,4-dioxohexanoate with phenoxy compounds can lead to amide formation, which is a precursor to further cyclization. biosynth.com

Conversion to Acid Hydrazides for Heterocycle Synthesis:

A powerful strategy involves the conversion of the ester derivative of a 2,4-dioxo acid into an acid hydrazide. This is typically done by reacting the ester with hydrazine hydrate. chem-soc.si The resulting acid hydrazide is a versatile building block. For example, it can be reacted with reagents like triethyl orthoformate or carbon disulfide to synthesize fused heterocyclic systems such as pyrazolotriazines and thiadiazoles. chem-soc.si These novel heterocyclic compounds are often synthesized for evaluation of their potential biological activities. chem-soc.si

Decarboxylation:

The α-keto acid structure allows for decarboxylation reactions. For instance, α,γ-dioxo carboxylic esters have been shown to lose carbon monoxide upon heating to yield β-keto esters. researchgate.netsciencepublishinggroup.com This provides a synthetic route to different keto-ester structures.

Derivatization for Analytical Research:

For research applications in metabolomics and diagnostics, carboxylic acids are often derivatized to enhance their detection by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). jst.go.jp While specific examples for this compound are not prominent, general methods involve reacting the carboxyl group with labeling reagents to increase ionization efficiency and improve chromatographic separation for trace analysis in biological samples. jst.go.jp

Table 2: Summary of Modification Strategies and Research Applications

| Functional Group | Modification Reaction | Resulting Group/Product | Specific Research Application | References |

|---|---|---|---|---|

| γ-Keto | Condensation with Hydrazines | Hydrazone | Ligand for metal complex synthesis and structural studies | sciencepg.comresearchgate.net |

| Keto Groups | Reduction | Hydroxyl Groups | Synthetic intermediate | smolecule.com |

| Dicarbonyl Moiety | Cyclization with Hydroxylamine/Hydrazine | Isoxazoles, Pyrazoles | Synthesis of novel heterocyclic compounds | chem-soc.si |

| Carboxyl | Esterification | Ester | Improve solubility, protecting group for synthesis | smolecule.combiosynth.comlibretexts.org |

| Carboxyl/Ester | Hydrazinolysis | Acid Hydrazide | Intermediate for heterocycle synthesis | chem-soc.si |

| Carboxyl/Ester | Amidation | Amide | Synthetic intermediate for cyclization | biosynth.comlibretexts.org |

Structural and Electronic Characterization: Experimental and Computational Investigations

Advanced Spectroscopic Analysis

Spectroscopic methods are crucial for elucidating the intricate structural features and electronic environments of 2,4-dioxohexanoic acid and its related compounds. Infrared, Nuclear Magnetic Resonance, and Electron Spin Resonance spectroscopies each provide unique insights into the molecular framework.

Infrared (IR) Spectroscopy for Carbonyl and Hydroxyl Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the key functional groups present in this compound and its derivatives, particularly the carbonyl (C=O) and hydroxyl (O-H) groups. The presence of multiple carbonyl groups and the potential for tautomerism make IR analysis essential for determining the dominant molecular form.

In derivatives of this compound, such as its ethyl ester, the IR spectrum exhibits characteristic absorption bands that confirm its structure. nih.gov The C=O stretching vibrations typically appear in the region of 1630–1820 cm⁻¹, and the specific frequencies can help distinguish between the different carbonyl environments within the molecule. savemyexams.com For instance, the ketone and ester carbonyl groups will have distinct absorption peaks.

Furthermore, in the context of its aroylhydrazone derivatives, IR spectroscopy is instrumental in confirming the condensation reaction and identifying the resulting functional groups. researcher.lifemsu.ru The disappearance of the aldehydic or ketonic C=O stretch and the appearance of the C=N stretching vibration, along with the amide I and II bands, provide clear evidence of hydrazone formation. In metal complexes of these ligands, shifts in the C=O and C=N stretching frequencies to lower wavenumbers are indicative of coordination to the metal ion through the oxygen and nitrogen atoms. ijtsrd.com

A general IR absorption table for relevant functional groups is provided below for reference.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H | Stretching | 3000-2850 |

| C=O (Ketone) | Stretching | 1725-1705 |

| C=O (Ester) | Stretching | 1750-1735 |

| C=O (Aldehyde) | Stretching | 1740-1720 |

| C-O | Stretching | 1300-1000 |

| C=N | Stretching | 1690-1640 |

Data compiled from general infrared spectroscopy absorption tables. savemyexams.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the detailed structural analysis of this compound derivatives in solution. It provides information on the number and types of protons and carbons, their chemical environments, and their connectivity.

In studies of aroylhydrazones derived from 5,5-dimethyl-2,4-dioxohexanoic acid ethyl ester, ¹H NMR spectroscopy has been used to establish the composition and structure of the resulting compounds. researcher.liferesearchgate.net The chemical shifts and coupling patterns of the protons provide definitive evidence for the formation of the hydrazone linkage and can be used to study tautomeric equilibria in solution. researchgate.netresearchgate.net For example, the presence of signals corresponding to the ethyl group, the dimethylpropyl group, and the aromatic protons of the aroyl moiety can be clearly identified and assigned. researchgate.net

The ¹H NMR spectra of nickel(II) complexes with these aroylhydrazone ligands have also been reported. researchgate.netphoenixpublication.net The diamagnetic nature of these complexes allows for the acquisition of well-resolved NMR spectra, where shifts in the proton signals upon coordination provide insights into the binding mode of the ligand. researchgate.net For instance, a signal for a coordinated ammonia (B1221849) molecule was observed as a singlet at δ = 2.07 ppm in one such complex. researchgate.net

Similarly, ¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Predicted ¹³C NMR data for related compounds like 3-oxohexanoic acid is available and serves as a reference for interpreting the spectra of this compound derivatives. np-mrd.org

Electron Spin Resonance (ESR) Spectroscopy for Coordination Compounds

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized spectroscopic technique used to study paramagnetic species, which are molecules containing one or more unpaired electrons. ubbcluj.ronsu.rumlsu.ac.in This method is particularly valuable for characterizing coordination compounds of this compound derivatives with transition metals that have unpaired electrons, such as copper(II).

ESR spectroscopy provides detailed information about the electronic structure and the geometric environment of the paramagnetic metal center. researchgate.netsciencepg.com The interaction of the unpaired electron with the magnetic field and with nearby magnetic nuclei (hyperfine interaction) results in a characteristic ESR spectrum. mlsu.ac.in The parameters derived from the spectrum, such as the g-factor and hyperfine coupling constants, are sensitive to the coordination geometry and the nature of the donor atoms. researchgate.net

For instance, the ESR spectra of copper(II) complexes with aroylhydrazones of the methyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid have been investigated. researchgate.netsciencepg.comsciencepublishinggroup.com The interaction of alcohol solutions of these ligands with an aqueous ammonia solution of copper(II) acetate (B1210297) yielded fine-crystalline copper(II) complexes. researchgate.netsciencepg.com The ESR parameters for these complexes, such as g-values and hyperfine coupling constants (aCu and aN), were determined and found to be dependent on the substituents in the ligand structure. researchgate.netsciencepg.com For example, a complex with a cyclopentanone (B42830) ring fragment exhibited g = 2.099 and aCu = 89.53 G, while a complex with a cyclohexane (B81311) ring substituent had g = 2.101 and aCu = 87.48 G. researchgate.netsciencepg.com These data provide insights into the nature of the metal-ligand bonding and the coordination environment of the copper(II) ion. researchgate.net

Solid-State Structural Determination

While spectroscopic methods provide valuable information about the structure in solution, solid-state techniques like X-ray diffraction are essential for determining the precise three-dimensional arrangement of atoms in the crystalline state.

X-ray Diffraction Analysis of Crystalline this compound Derivatives and Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the molecular and crystal structure of compounds. This technique has been successfully applied to derivatives and metal complexes of this compound, providing unambiguous structural information.

For example, the structures of nickel(II) complexes with aroylhydrazones of 5,5-dimethyl-2,4-dioxohexanoic acid ethyl ester have been established by X-ray diffraction analysis. researcher.lifemsu.ruresearchgate.net In one such complex, NiL·3Py, the full set of X-ray diffraction data has been deposited in the Cambridge Structural Database. researcher.lifemsu.ru The analysis revealed that the aroylhydrazone ligand coordinates to the nickel atom. researchgate.net

In a study of a nickel(II) complex with an aroylhydrazone of ethyl 5,5-dimethyl-2,4-dioxohexanoate, the crystal structure was determined, and the data was deposited with the Cambridge Crystallographic Data Centre (CCDC). researchgate.net The analysis showed the coordination of the ligand to the nickel atom through two oxygen atoms and a nitrogen atom of the hydrazone fragment, with specific Ni-O and Ni-N bond lengths being reported. researchgate.net

Similarly, the crystal structure of 2-amino-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, a product from the reaction of ethyl 2,4-dioxopentanoate (a related diketo ester), was unambiguously determined by single-crystal X-ray diffraction. google.com The crystal structures of copper(II) complexes with related pyrazoline derivatives have also been determined, revealing the coordination of the deprotonated ligand to the copper atom through oxygen and nitrogen atoms. ijtsrd.com

A representative table of crystallographic data for a related compound is shown below.

| Parameter | Value |

| Compound | C17H13BrF3N3O2Cu |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.7929 (13) |

| b (Å) | 12.5906 (20) |

| c (Å) | 15.6732 (16) |

| α (°) | 86.427 (10) |

| β (°) | 84.771 (10) |

| γ (°) | 69.602 (13) |

| V (ų) | 1802.8 |

| Z | 4 |

Data for a copper(II) complex with a benzoylhydrazone of 1,1,1-trifluoro-4-(4-bromophenyl)-butane-2,4-dione. ijtsrd.com

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

Beyond the molecular structure, X-ray diffraction data allows for a detailed analysis of the crystal packing and the intermolecular interactions that stabilize the crystal lattice. Techniques like Hirshfeld surface analysis are employed to visualize and quantify these interactions.

For a derivative, 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid, Hirshfeld surface analysis was performed. bio-conferences.orgbio-conferences.orgresearchgate.net This analysis revealed that the most significant contributions to the crystal packing arise from H···H (58.2%), H···O/O···H (19.5%), and H···C/C···H (14.9%) contacts. bio-conferences.orgresearchgate.net The study also identified strong intermolecular O-H···O and C-H···O hydrogen bonds, which are crucial for the stability of the 3D crystal structure. bio-conferences.orgresearchgate.net These interactions are visualized as bright red spots on the Hirshfeld surface. bio-conferences.org

Tautomeric Equilibria and Isomerism

Keto-Enol Tautomerism in the this compound System

The phenomenon of keto-enol tautomerism is a fundamental aspect of the chemistry of this compound, as it is for other β-dicarbonyl compounds. libretexts.orglibretexts.orgencyclopedia.pub Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.orgencyclopedia.pub In the case of this compound, an equilibrium exists between the diketo form and its various enol tautomers.

The keto form contains two carbonyl groups, while the enol form is characterized by the presence of a hydroxyl group adjacent to a carbon-carbon double bond (C=C-OH). wikipedia.org For most simple ketones and aldehydes, the equilibrium heavily favors the keto form. libretexts.orglibretexts.org However, in 1,3-dicarbonyl systems like 2,4-pentanedione, a close analog of this compound, the enol form can be significantly stabilized and may even predominate. libretexts.orglibretexts.org This stabilization arises from two primary factors:

Conjugation: The double bond of the enol tautomer is in conjugation with the remaining carbonyl group, which provides additional resonance stability. youtube.comnuft.edu.ua

Intramolecular Hydrogen Bonding: A stabilizing intramolecular hydrogen bond can form between the hydroxyl group of the enol and the oxygen atom of the nearby carbonyl group. wikipedia.orgyoutube.commasterorganicchemistry.com

The position of the keto-enol equilibrium can be influenced by the solvent. masterorganicchemistry.com For instance, studies on acetoacetic acid have shown that the proportion of the enol tautomer is significantly higher in nonpolar solvents compared to polar solvents, which is attributed to the stability of the internal hydrogen bond in less polar environments. masterorganicchemistry.com The reactivity of the keto and enol tautomers differs significantly; the keto form is electrophilic at the carbonyl carbon, whereas the enol form is nucleophilic at the α-carbon. nih.gov

The degradation of related compounds like curcumin (B1669340) can proceed through the formation of the enol form of intermediates such as trans-6-(4'-hydroxy-3'-methoxyphenyl)-2,4-dioxo-5-hexenal, which can then tautomerize to its keto form. nuft.edu.ua

Investigation of Hydrazone Tautomerism (Linear and Cyclic Forms) in Derivatives

When this compound reacts with hydrazines, it forms hydrazone derivatives that can exhibit complex tautomeric equilibria. These derivatives can exist in linear forms (as hydrazones or enhydrazines) and cyclic forms (such as 5-hydroxy-2-pyrazoline). pnrjournal.combio-conferences.org The specific tautomeric forms present in solid state and in solution depend on the structure of both the dicarbonyl compound and the hydrazine (B178648) component. pnrjournal.com

Research on the aroylhydrazones of the methyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid has shown that these compounds can exist in different tautomeric forms. researchgate.net Similarly, studies on the 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid revealed that the compound exists in a cyclic pyrazoline form in the solid state. bio-conferences.org In solution, a more complex ring-chain equilibrium can be established, involving both the linear hydrazone and cyclic forms. pnrjournal.comresearchgate.net

The nature of the substituents can influence the position of the tautomeric equilibrium. For example, introducing a strong electron-withdrawing group into the aromatic ring of a related 1,3-ketoaldehyde derivative favors the formation of the cyclic 5-hydroxy-2-pyrazoline form. pnrjournal.com Conversely, increasing the steric bulk of the substituent at the C=N bond in aliphatic aldehyde hydrazone derivatives tends to decrease the fraction of the cyclic tautomer. researchgate.net Spectroscopic methods, particularly ¹H and ¹³C NMR, are crucial for studying these tautomeric equilibria in solution. pnrjournal.comresearchgate.net

Stereochemical Aspects of Chiral Analogs and Derivatives (e.g., (4S,5R)-4,5,6-trihydroxy-2,3-dioxohexanoic acid)

The stereochemistry of this compound analogs and derivatives is a critical aspect of their structure and function. Chiral centers can arise from the substitution pattern on the hexanoic acid backbone. A notable example is (4S,5R)-4,5,6-trihydroxy-2,3-dioxohexanoic acid , also known as threo-2,3-Hexodiulosonic acid. The stereodescriptors 'R' and 'S' are used to define the absolute configuration at these chiral centers according to the Cahn-Ingold-Prelog (CIP) priority rules. qmul.ac.uk

The synthesis of such chiral derivatives often requires stereocontrolled methods to ensure the desired configuration. For instance, the synthesis of various derivatives of deoxycholic acid, a naturally occurring steroid, involves creating specific stereochemical arrangements in the molecule to achieve desired biological activities. nih.gov The synthesis of optically active α-amino acid derivatives from chiral sulfinamides and alkynes also relies on predictable stereochemistry through mechanisms like the nih.govacs.org-sigmatropic rearrangement. chemrxiv.org

The three-dimensional structure of these molecules, including the relative and absolute configurations of stereocenters, plays a crucial role in their biological interactions and chemical reactivity.

Quantum Chemical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity (e.g., B3LYP method with various basis sets)

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular properties and reactivity of this compound and its derivatives. researchgate.netchesci.combiointerfaceresearch.com The B3LYP functional is a commonly employed hybrid functional, often paired with various basis sets like 6-311G(d,p) or 6-31+G(d), to perform these calculations. researchgate.netbiointerfaceresearch.com

These computational studies allow for the optimization of molecular geometries and the calculation of numerous quantum chemical parameters. researchgate.netchesci.com For derivatives of 2,4-dioxopentanoic acid, DFT calculations using the B3LYP/6-311G(d,p) level of theory have been used to determine properties such as dipole moment, total negative charge, and the sum of electronic and zero-point energies. researchgate.netchesci.com Such calculations can be performed for both the gas phase and in the presence of solvents to understand environmental effects on molecular structure and properties. researchgate.netchesci.com

DFT calculations are also instrumental in analyzing spectroscopic data. For instance, theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to confirm the structure of synthesized compounds. nih.govresearchgate.net The agreement between calculated and experimental geometrical parameters, such as bond lengths and angles, further validates the computational models used. nih.govmdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps, Global Electrophilicity)

Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis. researchgate.netmdpi.com A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net For derivatives of 2,4-dioxopentanoic acid, the HOMO-LUMO energy gap has been calculated to be in the range of 3.27 to 3.63 eV, depending on the specific derivative and the phase (gas or solvent). researchgate.net For the 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid, the calculated HOMO-LUMO energy gap is 4.522 eV. bio-conferences.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Electronegativity (χ): A measure of an atom's ability to attract bonding electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Global Electrophilicity (ω): An index that measures the stabilization in energy when the system acquires an additional electronic charge. researchgate.net

These parameters help in understanding and predicting the reactive behavior of this compound and its derivatives in various chemical processes. researchgate.netirjweb.com The distribution of the HOMO and LUMO across the molecule can also identify the likely sites for nucleophilic and electrophilic attack. mdpi.comresearchgate.net

Table of Calculated Quantum Chemical Parameters for 2,4-Dioxo Acid Derivatives This table presents a selection of calculated parameters from various studies to illustrate the application of DFT and FMO analysis. The specific values are dependent on the exact molecular structure, the computational method (functional and basis set), and the phase (gas or solvent).

Interactive Data Table

| Compound/Derivative | Method | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Global Electrophilicity (ω) (eV) | Source |

| 2,4-Dioxopentanoic acid derivative 3a (gas phase) | B3LYP/6-311G(d,p) | - | - | 3.48 | - | researchgate.net |

| 2,4-Dioxopentanoic acid derivative 3b (gas phase) | B3LYP/6-311G(d,p) | - | - | 3.43 | - | researchgate.net |

| 2,4-Dioxopentanoic acid derivative 3c (gas phase) | B3LYP/6-311G(d,p) | - | - | 3.63 | - | researchgate.net |

| 2,4-Dioxopentanoic acid derivative 3a (solvent phase) | B3LYP/6-311G(d,p) | - | - | 3.46 | - | researchgate.net |

| 2,4-Dioxopentanoic acid derivative 3b (solvent phase) | B3LYP/6-311G(d,p) | - | - | 3.27 | - | researchgate.net |

| 2,4-Dioxopentanoic acid derivative 3c (solvent phase) | B3LYP/6-311G(d,p) | - | - | 3.55 | - | researchgate.net |

| 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid | DFT/6-31G(d) | -5.440 | -0.918 | 4.522 | - | bio-conferences.org |

| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | PBE0-D3BJ/def2-TZVP | - | - | 4.59 | - | mdpi.com |

Prediction of Molecular Descriptors (Chemical Hardness, Dipole Moment, Electrostatic Potential)

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and electronic properties. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a standard method for predicting these parameters. researchgate.netbio-conferences.org

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution or charge transfer. libretexts.org It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bio-conferences.orglibretexts.org A large HOMO-LUMO energy gap generally corresponds to high hardness, indicating greater stability and lower reactivity. bio-conferences.org For the 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid, a related compound, the chemical hardness was calculated to be 2.261 eV, suggesting significant stability. bio-conferences.org

Electrostatic Potential (ESP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. colab.ws It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. smolecule.com On an ESP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, often corresponding to lone pairs on electronegative atoms like oxygen. bio-conferences.orgresearchgate.net Conversely, regions of positive potential (colored blue) are electron-poor, indicating hydrogen-bond donor sites and areas prone to nucleophilic attack. bio-conferences.orgresearchgate.net For derivatives of 2,4-dioxo acids, ESP maps show negative potential localized around the carbonyl oxygen atoms and positive potential near hydrogen atoms, particularly those of hydroxyl or amine groups. bio-conferences.orgcolab.wsresearchgate.net

| Molecular Descriptor | Calculated Value | Compound Studied | Methodology | Reference |

|---|---|---|---|---|

| Chemical Hardness (η) | 2.261 eV | 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid | DFT/6-31G(d) | bio-conferences.org |

| Dipole Moment (µ) | 6.14 Debye | 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid | DFT/6-31G(d) | bio-conferences.org |

| Electrostatic Potential (ESP) | Negative potential (red) on carbonyl oxygens; Positive potential (blue) on hydrogen-bond donors. | 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid | B3LYP/STO-3G at Hartree-Fock level | bio-conferences.orgresearchgate.net |

Energy Framework Calculations for Intermolecular Interactions

Energy framework calculations are a computational technique used to quantify the energetic contributions of different types of intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of the forces, such as electrostatic and dispersion forces, that dictate how molecules pack together in the solid state. bio-conferences.orgresearchgate.net

For the 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid, a compound structurally related to this compound, energy framework calculations revealed that the crystal structure is primarily stabilized by dispersion energy. bio-conferences.orgresearchgate.netbio-conferences.org Hirshfeld surface analysis of this derivative showed that the most significant contributions to crystal packing arise from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) contacts. bio-conferences.orgresearchgate.net The analysis highlighted the prevalence of van der Waals forces, with H···H interactions alone accounting for over half of the surface contacts, which is typical for organic molecules with a large number of hydrogen atoms. researchgate.net

| Interaction Type | Contribution to Crystal Packing | Compound Studied | Methodology | Reference |

|---|---|---|---|---|

| H···H | 58.2% | 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid | Hirshfeld Surface Analysis | bio-conferences.orgresearchgate.net |

| O···H / H···O | 19.5% | 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid | Hirshfeld Surface Analysis | bio-conferences.orgresearchgate.net |

| C···H / H···C | 14.9% | 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid | Hirshfeld Surface Analysis | bio-conferences.orgresearchgate.net |

| Overall Energy Framework | Dominated by dispersion energy | 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid | Energy Framework Calculation | bio-conferences.orgresearchgate.netbio-conferences.org |

Coordination Chemistry of 2,4 Dioxohexanoic Acid Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with derivatives of 2,4-dioxohexanoic acid typically involves the reaction of the corresponding ligand with a metal salt in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their composition and structure.

Derivatives of this compound readily form complexes with various 3d transition metals.

Copper(II) Complexes : The synthesis of Copper(II) complexes with aroylhydrazones of the methyl or ethyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid has been successfully achieved. sciencepg.comsciencepublishinggroup.comphoenixpublication.net A common method involves the interaction of an alcohol solution of the aroylhydrazone ligand with an aqueous ammonia (B1221849) solution of copper(II) acetate (B1210297). sciencepg.comresearchgate.netbuxdu.uz This reaction typically yields fine-crystalline products, which are often green. sciencepg.combuxdu.uz

Nickel(II) Complexes : Coordination complexes of Nickel(II) with aroylhydrazones of the ethyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid have been synthesized and studied. researchgate.netresearcher.life These complexes, often red in color, are typically prepared by reacting the ligand with a Nickel(II) salt. researchgate.net Elemental analysis, along with spectroscopic data, confirms their composition and generally indicates a square-planar geometry, which is supported by their diamagnetic nature. ijeais.orgresearchgate.net

Zinc(II) Complexes : The formation of Zinc(II) complexes with related β-dicarbonyl derivatives has also been reported. ijeais.orgphoenixpublication.net Similar to Nickel(II) complexes, these are found to be diamagnetic. ijeais.org

Table 1: Synthesis of Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Type | Synthesis Method | Product Characteristics |

|---|---|---|---|

| Copper(II) | Aroylhydrazones of 5,5-dimethyl-2,4-dioxohexanoic acid methyl/ethyl ester | Reaction of the ligand in alcohol with an aqueous ammonia solution of Copper(II) acetate. sciencepg.combuxdu.uz | Green, fine-crystalline solids. sciencepg.combuxdu.uz |

| Nickel(II) | Aroylhydrazones of 5,5-dimethyl-2,4-dioxohexanoic acid ethyl ester | Reaction of the ligand with a Nickel(II) salt. researchgate.net | Red, diamagnetic solids with a square-planar structure. researchgate.net |

| Zinc(II) | Benzoylacetaldehyde Derivatives (related structures) | Interaction of alcohol solutions of metal acetates and ligands. ijeais.org | Diamagnetic solids. ijeais.org |

The aroylhydrazone derivatives of this compound demonstrate versatile coordination behavior, acting as multidentate ligands.

Aroylhydrazones as Ligands : These ligands are capable of existing in different tautomeric forms, which influences their coordination mode. ijeais.org In Nickel(II) complexes, the aroyl hydrazone of the ethyl ester of 5,5-dimethyl-2,4-dioxohexane acid acts as a dianionic, tridentate ligand. researchgate.net It coordinates to the central nickel atom through two oxygen atoms and the nitrogen atom of the hydrazone fragment, forming stable five- and six-membered metallacycles. researchgate.netresearchgate.net In some copper(II) complexes, coordination is believed to occur at the oxygen atom of the anion corresponding to the α-oxyazine tautomer form, resulting in a five-membered chelate ring. researchgate.net

Interaction with Amino Acids : While direct studies on the interaction between this compound complexes and amino acids are not extensively detailed, the fundamental principles of coordination chemistry suggest a potential for such interactions. Metal complexes can interact with amino acids, which can coordinate to metal ions through their carboxylate (COO⁻) and amino (NH₂) groups. scielo.br The interaction between metal porphyrin complexes and aromatic amino acids, for instance, is driven by a combination of forces including electrostatic interactions, hydrogen bonding, and π-stacking. mdpi.com These principles would likely govern the interaction of this compound derivative complexes with amino acids.

Complex Formation with Transition Metal Ions (e.g., Copper(II), Nickel(II), Zinc(II) Ions)

Physicochemical Properties of Complex Compounds

The physicochemical properties of these coordination compounds, such as their stability in solution and magnetic behavior, are crucial for understanding their nature and potential applications.

The stability constant (or formation constant) of a complex in solution is an equilibrium constant that measures the strength of the interaction between the metal ion and the ligands. wikipedia.org These constants provide the necessary information to calculate the concentration of the complex in solution. wikipedia.orgscispace.com

The determination of stability constants can be carried out using various experimental methods, including potentiometric titrations with a glass electrode and spectrophotometry. scispace.comethz.ch The stability of metal complexes is influenced by several factors, a key one being the chelate effect, where multidentate ligands form more stable complexes than monodentate ligands. wikipedia.org While the formation of stable chelate rings is a defining feature of the complexes formed by this compound derivatives, specific stability constant values for these particular compounds were not available in the surveyed literature. researchgate.netwikipedia.org It is important to distinguish between thermodynamic stability (indicated by the stability constant) and kinetic stability (lability or inertness), as a thermodynamically unstable complex can be kinetically inert and persist for a significant time. scispace.com

Magnetochemical studies provide insight into the electronic structure and the nature of interactions between metal centers in polynuclear complexes.

Copper(II) Complexes : The magnetochemical properties of Copper(II) complexes with aroylhydrazones of 5,5-dimethyl-2,4-dioxohexanoic acid have been a subject of investigation, particularly concerning the nature of antiferromagnetic exchange interactions between copper centers. sciencepg.comsciencepublishinggroup.comresearchgate.net Antiferromagnetic coupling, where the magnetic moments of adjacent metal ions align in opposite directions, has been observed in various binuclear and polynuclear copper(II) complexes, with exchange coupling constants (J) reaching values as strong as -300 to -500 cm⁻¹. rsc.orgnih.gov Electron Spin Resonance (ESR) spectroscopy is a key technique used to study these properties. sciencepg.com

Nickel(II) Complexes : In contrast to the paramagnetic Copper(II) complexes, the coordination complexes of Nickel(II) with aroylhydrazones of the ethyl ester of 5,5-dimethyl-2,4-dioxohexanoic acid are reported to be diamagnetic. researchgate.net This magnetic property is indicative of a low-spin d⁸ electron configuration in a square-planar coordination environment. ijeais.orgresearchgate.net

Table 2: ESR Spectral Parameters for Copper(II) Complexes with 5,5-dimethyl-2,4-dioxohexanoic Acid Aroylhydrazone Derivatives

| Complex Fragment Substituent | g-value | aCu (e) | aN (e) |

|---|---|---|---|

| Cyclopentanone (B42830) ring | 2.099 | 89.53 | 12.81 |

| Cyclohexane (B81311) ring | 2.101 | 87.48 | 13.02 |

Data sourced from references sciencepg.comresearchgate.net.

Determination of Complex Stability and Instability Constants

Structural Elucidation of Coordination Compounds (e.g., Crystal Structure Analysis)

The definitive determination of the three-dimensional structure of these complexes is achieved through single-crystal X-ray diffraction (XRD) analysis. This is complemented by other spectroscopic methods like IR and NMR.

The crystal structure of a Nickel(II) complex with the aroyl hydrazone of the ethyl ester of 5,5-dimethyl-2,4-dioxohexane acid (specifically, NiL⋅3Py) has been elucidated in detail. researchgate.net The analysis revealed that the nickel atom is in an octahedral coordination environment. researchgate.net The tridentate ligand coordinates to the nickel ion via two oxygen atoms and one nitrogen atom from the hydrazone fragment. researchgate.net The remaining coordination sites are occupied by pyridine (B92270) molecules. researchgate.net The structure is characterized by the formation of conjoined five- and six-membered metallacycles. researchgate.net The structural parameters, including bond lengths and angles, have been precisely determined. researchgate.net For instance, the Ni–O and Ni–N bond lengths are in agreement with those reported for similar structures. researchgate.net In addition to XRD, techniques such as elemental analysis, IR spectroscopy, and ¹H NMR spectroscopy are crucial for confirming the composition and bonding within the complexes. researchgate.netscispace.com

Table 3: Selected Bond Lengths and Angles for the NiL⋅3Py Complex

| Bond | Bond Length (Å) | Angle | Angle (°) |

|---|---|---|---|

| Ni–O(1) | 2.0665 | O(1)-Ni-N(1) | 95.76 |

| Ni–O(2) | 1.834 | N(1)-Ni-O(2) | 83.76 |

| Ni–N(3) | 1.934 | - | - |

Data sourced from reference researchgate.net.

Biochemical and Biological Significance

Metabolic Pathways and Roles

2,4-Dioxohexanoic acid is related to key intermediates in polyketide biosynthesis, a crucial pathway for generating a wide array of natural products in fungi, bacteria, and plants. Polyketides are synthesized by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA.

A structurally related and significant intermediate in this process is 3,5-dioxohexanoic acid , also known as triacetic acid (TAA). nih.gov In the biosynthesis of certain polyketides, such as those found in the ornamental plant Gerbera hybrida, the linear triketide intermediate, 3,5-dioxohexanoic-CoA, is a central molecule. nih.govhelsinki.fi This intermediate can be acted upon by polyketide reductases (PKRs) before lactonization. For instance, the distal keto group of 3,5-dioxohexanoic-CoA is reduced to form 5-hydroxy-3-oxohexanoic-CoA, which is a step in the synthesis of defense-related compounds like gerberin (B1228038) and parasorboside. nih.govhelsinki.fi In some fungal pathways, 3,5-dioxohexanoic acid serves as a Michael donor in the formation of complex sorbicillinoid structures. rsc.org The cyclization of triacetic acid can lead to triacetic acid lactone (TAL), a stable pyrone that serves as a platform for further chemical diversity.

Another related precursor is 3-oxopentanoic acid (also known as β-ketopentanoate), a five-carbon keto acid. cymitquimica.comwikipedia.orgontosight.ai While it is primarily recognized as a ketone body produced from the metabolism of odd-carbon fatty acids, its structural motifs are fundamental to the building blocks used in polyketide synthesis. wikipedia.orgontosight.ai The condensation of such keto acids is a core mechanism in extending the polyketide chain. cymitquimica.comjapsonline.comjapsonline.com For example, compounds containing 3-oxopentanoic or 3,5-dioxohexanoic acid moieties are proposed to be biosynthesized via PKS pathways. japsonline.comjapsonline.com

The formation of 6-(7-hydroxy-5-methyl-4-oxo-4H-chromen-2-yl)-3,5-dioxohexanoic acid has been identified as a product from the "non-catalytic" cyclization of a nascent polyketide chain released by a type II PKS in the absence of a ketoreductase, highlighting the role of dioxo-acid structures in the spontaneous formation of complex scaffolds. nih.gov

This compound and its derivatives are found as metabolites within various microbial systems, playing roles in both primary and secondary metabolism. These compounds are often intermediates in catabolic and anabolic pathways.

In prokaryotic systems, several hydroxylated and modified forms of dioxohexanoic acid have been identified. For example, (5S)-5-hydroxy-2,4-dioxohexanoic acid is a known metabolite. A related compound, (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoate , is formed from 2-dehydro-3-deoxy-D-gluconate by the enzyme 2-dehydro-3-deoxy-D-gluconate 6-dehydrogenase (EC 1.1.1.126) in bacteria as part of alginic acid metabolism. qmul.ac.ukgenome.jp This highlights the involvement of such dioxo-acids in carbohydrate degradation pathways.

Another key microbial metabolite is 6-methoxy-4,6-dioxohexanoic acid . This compound is an intermediate in the fungal degradation pathway of aromatic compounds like vanillic acid in Aspergillus niger. researchgate.netresearchgate.net It is formed from the reduction of 6-methoxy-4,6-dioxohexa-2-enoic acid, which itself is derived from the ring cleavage of aromatic precursors. researchgate.net The deletion of the gene omeA, which encodes a 4-oxo-monomethyl adipate (B1204190) esterase, in A. niger leads to the accumulation of 6-methoxy-4,6-dioxohexanoic acid, confirming its role as a metabolic intermediate. researchgate.netresearchgate.net

Additionally, various keto acids are central to amino acid metabolism in microbes. scispace.comsolubilityofthings.com For instance, branched-chain α-keto acids like 3-methyl-2-oxopentanoic acid are precursors for amino acid biosynthesis in E. coli. scispace.com The general class of medium-chain keto acids, which includes derivatives of this compound, is integral to these metabolic networks. ecmdb.ca

Diketo acids, including structures related to this compound, serve as critical intermediates in engineered and natural metabolic pathways designed for the production of valuable chemicals. A notable example is the biotechnological synthesis of 1,4-butanediol (B3395766) (BDO), a commodity chemical.

Several biosynthetic routes to BDO have been developed in microorganisms, often proceeding through the central metabolite α-ketoglutarate . frontiersin.orggoogle.comgoogle.com In these engineered pathways, α-ketoglutarate is converted through a series of enzymatic steps. One such pathway involves the decarboxylation of α-ketoglutarate to succinic semialdehyde, which is then reduced to 4-hydroxybutyrate. google.comgoogle.com Subsequent activation and reduction steps lead to BDO. While this compound itself is not a direct intermediate in the most common BDO pathways, the enzymatic logic of converting a keto acid (α-ketoglutarate) to a diol via intermediates containing aldehyde and hydroxyl functionalities is a recurring theme in metabolic engineering. frontiersin.orggoogle.com The manipulation of pathways involving keto acid intermediates is fundamental to redirecting carbon flux from central metabolism toward the synthesis of non-natural products like BDO. tum.deresearchgate.net

This compound is structurally linked to intermediates in the microbial degradation of aromatic compounds. Bacteria and fungi have evolved complex pathways to break down stable aromatic rings, funneling the resulting aliphatic chains into central metabolism. unesp.brresearchgate.net

A key intermediate in the anaerobic degradation of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) by the bacterium Pelobacter acidigallici is triacetic acid (3,5-dioxohexanoic acid) . uni-konstanz.de In this pathway, phloroglucinol is first reduced and then hydrolytically cleaved to form 3-hydroxy-5-oxohexanoic acid. This intermediate is subsequently oxidized by an NADP+-dependent dehydrogenase to yield triacetic acid. uni-konstanz.de Triacetic acid is then activated to its CoA thioester and cleaved by thiolase enzymes to produce three molecules of acetyl-CoA, which enter central metabolism. uni-konstanz.de The spontaneous cyclization of triacetic acid can form triacetic acid lactone (TAL), which is sometimes considered a derailment product in these pathways. nih.gov

The degradation of other aromatic compounds can also proceed through related diketo acid intermediates. For example, the metabolism of certain substituted catechols can lead to ring fission products that are subsequently hydrolyzed to form keto acids, which are then processed further. soton.ac.uk

Intermediacy in Broader Metabolic Conversions (e.g., conversion of α-ketoglutarate to 1,4-butanediol via related diketo acids)

Enzymatic Interactions and Biotransformations

This compound and its analogs are substrates for various reductase enzymes, which catalyze the reduction of their ketone functionalities. These enzymatic transformations are critical for both catabolic and anabolic pathways.

An enzyme specifically named 2,4-dioxohexanoate 2-reductase has been noted in patent literature concerning engineered metabolic pathways, indicating its role in reducing the keto group at the C2 position. google.comgoogle.com This type of reduction is a common step in biosynthetic pathways where keto groups must be converted to hydroxyl groups.

More broadly, the reactivity of diketo acids with reductases is well-documented. Carboxylate reductases (CARs) are a family of enzymes that can reduce carboxylic acids to aldehydes, and they show activity towards bifunctional substrates containing additional oxo or hydroxyl groups. nih.gov Aldehyde reductases and alcohol dehydrogenases are also crucial for reducing carbonyl groups. nih.gov For instance, in engineered pathways for 1,6-hexanediol (B165255) production, propionyl-CoA reductases exhibit broad substrate specificity, and various aldehyde reductases are used to convert terminal aldehyde groups to alcohols. google.comgoogle.com

Interactive Data Table: Key Enzymes and Reactions

| Enzyme Name | EC Number | Reaction | Metabolic Context |

| 2-dehydro-3-deoxy-D-gluconate 6-dehydrogenase | 1.1.1.126 | 2-dehydro-3-deoxy-D-gluconate + NADP+ ⇌ (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoate + NADPH | Alginic acid metabolism qmul.ac.ukgenome.jp |

| 4-oxo-monomethyl adipate esterase (OmeA) | --- | 6-methoxy-4,6-dioxohexanoic acid → 3-oxoadipate | Vanillic acid degradation researchgate.netresearchgate.net |

| 2,4-dioxohexanoate 2-reductase | --- | 2,4-dioxohexanoate + NAD(P)H ⇌ 2-hydroxy-4-oxohexanoate + NAD(P)+ | Engineered biosynthesis google.comgoogle.com |

| 3-hydroxy-5-oxohexanoate dehydrogenase | --- | 3-hydroxy-5-oxohexanoic acid + NADP+ ⇌ 3,5-dioxohexanoic acid + NADPH | Phloroglucinol degradation uni-konstanz.de |

Catalysis by Carbon-Carbon Bond Hydrolases (e.g., MhpC and related diketo acids)

Enzyme Inhibition Studies and Biochemical Effects

A prominent example of enzyme inhibition by a diketo acid analog is the action of 4,6-dioxoheptanoic acid, also known as succinylacetone, on δ-aminolevulinic acid dehydratase (ALAD). glpbio.comnih.gov ALAD is the second enzyme in the heme biosynthesis pathway, catalyzing the condensation of two molecules of δ-aminolevulinic acid (ALA) to form porphobilinogen. 4,6-Dioxoheptanoic acid is a potent competitive inhibitor of ALAD. capes.gov.brresearchgate.netoup.com Its structural similarity to the natural substrate allows it to bind to the active site of the enzyme, thereby preventing the binding of ALA and halting the catalytic reaction. researchgate.net This inhibition is highly effective, with significant effects observed at concentrations as low as 10⁻⁷ M. researchgate.net The inhibition of ALAD by this diketo acid analog has been observed in various biological systems, including rat bone marrow cells and greening barley leaves. nih.govcapes.gov.brnih.gov

The potent inhibition of ALAD by 4,6-dioxoheptanoic acid has significant downstream effects, most notably the modulation of the heme biosynthetic pathway. glpbio.comnih.govmedchemexpress.com By blocking the production of porphobilinogen, 4,6-dioxoheptanoic acid effectively shuts down the entire pathway, leading to a decrease in the cellular concentration of heme. glpbio.comnih.gov This inhibition has been demonstrated to be dose-dependent in cultured rat marrow cells. nih.gov

The consequences of heme depletion are far-reaching. Heme is not only a component of hemoglobin but also a crucial prosthetic group for various cytochromes and other hemoproteins. The inhibition of its synthesis can, therefore, impact cellular respiration and other vital metabolic processes. In erythroid cells, the synthesis of globin is tightly coordinated with heme availability. Studies have shown that the inhibition of heme synthesis by 4,6-dioxoheptanoic acid leads to a concurrent suppression of globin synthesis. nih.gov This demonstrates a critical regulatory link where heme availability is required for the induction of globin protein production. nih.gov

Diketocarboxylic acids employ several general mechanisms to inhibit enzymes, making them a versatile class of inhibitors. nih.govomicsonline.org One of the most common mechanisms is their ability to chelate metal ions that are essential for the catalytic activity of metalloenzymes. nih.gov Many enzymes, including hydrolases and phosphotransferases, rely on divalent metal ions like Mg²⁺, Mn²⁺, or Zn²⁺ in their active sites for substrate binding, orientation, or for stabilizing transition states. nih.govnih.gov The diketo moiety of these acids can effectively bind to and sequester these metal cofactors, rendering the enzyme inactive. nih.govpnas.org This is the proposed mechanism for the inhibition of HIV-1 integrase by diketo acid inhibitors. pnas.orgpnas.org

Another mechanism involves the formation of stable adducts with active site residues. For example, the keto group of a diketo acid can react with a nucleophilic residue, such as the hydroxyl group of a serine, to form a stable hemi-ketal adduct. nih.gov This effectively blocks the active site and prevents further catalytic turnover.

Furthermore, diketocarboxylic acids can act as transition state analogs. Their structure can mimic the high-energy transition state of the substrate during the enzymatic reaction. By binding tightly to the active site, they can inhibit the enzyme with high specificity and affinity. The ability of these compounds to exist in various tautomeric forms (diketo, enol) allows them to adapt to the specific electronic environment of an enzyme's active site. rsc.org Carboxylate groups on these inhibitors can also interact with positively charged residues in the active site, further enhancing binding affinity. nih.gov

Modulation of Biosynthetic Pathways (e.g., Heme Biosynthesis Inhibition by 4,6-Dioxoheptanoic Acid Analog)

Applications in Synthetic Biology and Biotechnological Research

The unique chemical properties of this compound and its analogs lend themselves to various applications in synthetic biology and biotechnology. Engineered metabolic pathways can be designed to either produce or degrade these diketo acids for the synthesis of valuable chemicals. For instance, understanding the degradation pathways of aromatic compounds, which involve diketo acid intermediates like those processed by MhpC, is crucial for bioremediation efforts. soton.ac.uk By manipulating these pathways in microorganisms, it may be possible to enhance the breakdown of environmental pollutants.

In biotechnological research, diketo acids and their derivatives are synthesized and used as probes to study enzyme mechanisms, as detailed in previous sections. rsc.orgnih.gov They are particularly useful in the development of novel enzyme inhibitors. nih.gov For example, diketo acid derivatives have been synthesized and tested as potential antibacterial agents by targeting methionine aminopeptidases. nih.gov Similarly, pyrrolyl diketo acid derivatives have been explored as selective inhibitors of the terminal deoxynucleotidyl transferase (TdT) enzyme, with potential therapeutic applications. tandfonline.com

The production of specific diketo acids through microbial fermentation is another area of interest. For example, research has focused on optimizing the production of 2,5-diketo-D-gluconic acid, a precursor for vitamin C synthesis, using bacteria like Gluconobacter oxydans. frontiersin.org By understanding and engineering the metabolic pathways involved, researchers aim to improve the yield and efficiency of these biotechnological processes. These applications highlight the versatility of diketo acids as building blocks and functional molecules in the field of biotechnology.

Insights for Designing New Biological Pathways and Modifying Existing Ones

The architecture of metabolic pathways is a central focus of synthetic biology and metabolic engineering. Understanding intermediates like this compound is crucial for designing new biological routes to produce valuable chemicals. Researchers are actively reconfiguring the metabolic pathways of organisms to create customized compounds. nih.gov A key example lies in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable biopolymers. nih.gov The biosynthesis of these polymers relies on diverting common metabolic intermediates, such as acetyl-CoA, through engineered enzymatic steps. nih.gov

The process often involves introducing new enzymes or modifying the expression of existing ones to channel the flow of carbon away from native processes and toward the production of a target molecule. frontiersin.org For instance, the biosynthesis of polyhydroxybutyrate (B1163853) (PHB), the simplest form of PHA, requires three key enzymes that convert acetyl-CoA into the polymer. nih.gov Knowledge of related pathways, such as the degradation of certain aromatic compounds in microorganisms like Rhodococcus jostii, shows how organisms can be metabolically rerouted to produce useful dicarboxylic acids, which can serve as building blocks for bioplastics. researchgate.net This research highlights the potential for creating novel biological systems capable of converting renewable resources into high-value products by manipulating pathways involving oxo acids.

Potential as Precursors for Biodegradable Polymers and Bioplastics (related compounds)

While not a direct monomer itself, this compound belongs to a class of compounds intrinsically linked to the production of biodegradable polymers. The most prominent examples are polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. ugr.esmdpi.com These bioplastics are seen as a sustainable alternative to conventional petroleum-based plastics. pjoes.comresearchgate.net

The production of PHAs is a direct result of microbial metabolism, where bacteria synthesize and store these polymers as intracellular granules. ugr.es The building blocks for these polymers are typically hydroxy-acyl-CoA derivatives, which are generated through various metabolic routes, including pathways that process fatty acids and carbohydrates. ugr.es For example, acidogenic fermentation of organic waste streams can produce volatile fatty acids (VFAs), which serve as key metabolic precursors for PHA synthesis. mdpi.com Enhanced metabolic engineering techniques have enabled the exploration of different PHA biosynthesis pathways, leading to the creation of modified bioplastics with specific material properties suitable for a range of industrial and biomedical applications. frontiersin.org The study of metabolic intermediates is therefore essential for optimizing the microbial production of these environmentally friendly polymers.

Research into use as Biochemical Markers for Metabolic States

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, has become a powerful tool for discovering biomarkers of disease. nih.govlongdom.org Metabolites are considered chemical phenotypes that reflect the interplay between genetic and environmental factors. nih.govjst.go.jp Alterations in the profiles of specific metabolites can signal the onset or progression of various health issues, including metabolic disorders, cancer, and cardiovascular disease. mdpi.comnih.govlongdom.org

Urine, in particular, is an ideal source for biomarker discovery as it can be collected non-invasively and its composition reflects the body's metabolic status. mdpi.com Research has identified numerous potential biomarkers in urine for conditions like alcohol-associated liver disease, including various organic acids. mdpi.com While extensive research on this compound as a specific biomarker is still emerging, related dioxo-acids have been studied for their biological activities. For instance, 4,6-Dioxoheptanoic acid is known to be a potent inhibitor of heme biosynthesis, a critical metabolic pathway. medchemexpress.comresearchgate.net The investigation of such compounds underscores the potential for this compound and other small molecule metabolites to serve as valuable, non-invasive markers for diagnosing and monitoring human diseases. mdpi.com

Interactive Data Table for this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number | Key Identifier |

| This compound | C6H8O4 | - | PubChem CID: 23424101 nih.gov |

| Ethyl 2,4-dioxohexanoate | C8H12O4 | 13246-52-1 biosynth.com | - |

| 4,6-Dioxoheptanoic acid | C7H8O4 | 75646-30-1 | Endogenous Metabolite medchemexpress.com |

Advanced Analytical Methodologies for 2,4 Dioxohexanoic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 2,4-dioxohexanoic acid and its derivatives, enabling their separation from complex matrices and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination and Separation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and quantitative analysis of this compound and its esters. researchgate.netgoogle.com Reversed-phase (RP) HPLC is a commonly employed mode for these analyses. sielc.com For instance, the ethyl ester of this compound can be effectively analyzed using an RP-HPLC method with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com The inclusion of an acid is typical for the analysis of organic acids to ensure they are in their protonated form, leading to better retention and peak shape on C18 columns. doaj.org

The application of HPLC is not only for quantification but also for assessing the purity of synthesized derivatives of this compound. In synthetic chemistry, HPLC is used to confirm the purity of crude products, ensuring that they are suitable for subsequent reaction steps without extensive purification. google.com The versatility of HPLC allows for its adaptation to various detection methods, including UV and mass spectrometry. researchgate.net

Table 1: Illustrative HPLC Conditions for Ethyl 2,4-dioxohexanoate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Application | Quantitative Analysis, Purity Assessment | google.comsielc.com |

| Note | For Mass Spectrometry compatibility, phosphoric acid is replaced with a volatile modifier like formic acid. | sielc.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, convenient, and cost-effective method for monitoring the progress of chemical reactions involving this compound derivatives and for preliminary purity assessment. google.comsci-hub.segoogle.com In the synthesis of heterocyclic compounds starting from ethyl 6-(3,5-dimethoxyphenyl)-2,4-dioxohexanoate, for example, TLC analysis with a heptane/ethyl acetate (B1210297) mobile phase was used to track the reaction's progression. sci-hub.segoogle.com

Due to the often-poor visualization of keto acids on TLC plates, derivatization is a common strategy. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the carbonyl groups to form colored dinitrophenylhydrazone derivatives, which are easily visible on the TLC plate. google.comnih.govsemanticscholar.org This allows for the qualitative analysis and separation of carbonyl compounds from complex mixtures. google.com TLC is advantageous for its simplicity and the ability to analyze multiple samples simultaneously without the need for expensive equipment. google.com

Table 2: Example of a TLC System for Monitoring Reactions of this compound Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Silica Gel Plates (e.g., MERCK 60 F254) | google.com |

| Mobile Phase | Heptane / Ethyl Acetate (1:1) | sci-hub.segoogle.com |

| Application | Monitoring reaction progress | sci-hub.segoogle.com |

| Visualization | UV light or derivatizing agent (e.g., DNPH) | google.com |

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity, selectivity, and structural information. It is most powerfully used when coupled with a chromatographic separation technique like LC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Detection and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the state-of-the-art for the sensitive and selective detection of organic acids and dicarbonyl compounds, including this compound. researchgate.netnih.gov This technique overcomes the challenge of analyzing highly polar compounds that are difficult to retain on standard HPLC columns. researchgate.net LC-MS/MS methods have been developed for a wide array of organic acids, achieving excellent linearity, accuracy, and precision. nih.govmdpi.com

For the analysis of acidic compounds, electrospray ionization (ESI) in the negative ion mode is commonly used, where the instrument monitors the deprotonated molecule [M-H]⁻. researchgate.netmdpi.com The use of a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for highly specific quantification, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govnih.gov This approach minimizes interferences from complex sample matrices and provides low limits of detection. nih.govnih.gov While direct analysis is possible, methods for dicarbonyl compounds often employ derivatization with reagents like o-phenylenediamine (B120857) (OPD) prior to LC-MS/MS analysis to improve ionization efficiency and chromatographic performance. nih.gov

Table 3: General Parameters for LC-MS/MS Analysis of α-Dicarbonyl and Keto Acids

| Parameter | Description | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for acids. | researchgate.netmdpi.com |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF). | researchgate.netmdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM). | nih.govnih.govacs.org |

| Sample Preparation | Often involves protein precipitation, extraction, and sometimes derivatization. | mdpi.comnih.govmdpi.com |

| Advantages | High sensitivity, high selectivity, suitable for complex matrices. | researchgate.netnih.gov |

Validation of Molecular Identity and Mass using Mass Spectrometry

Mass spectrometry is fundamental for the unequivocal confirmation of the molecular identity of this compound and its derivatives. researchgate.net By providing a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, MS validates the elemental composition of the analyte. For ethyl 2,4-dioxohexanoate, the monoisotopic molecular weight is 172.073558872. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting the molecular ion and producing a characteristic fragmentation pattern, or "fingerprint." This fragmentation data, which can be predicted or compared to library spectra, is used to confirm the structure and identity of the compound and its derivatives formed during analysis. researchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy employed in the analysis of keto acids and dicarbonyls to overcome issues of low volatility, poor chromatographic retention, and weak detector response. nih.govgcms.cz This chemical modification converts the analyte into a derivative with more favorable properties for analysis by either gas chromatography (GC) or liquid chromatography (LC). researchgate.net

A widely used approach for α-dicarbonyl compounds involves condensation with diamine reagents. Reacting this compound with o-phenylenediamine (OPD) or its analogs, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), forms stable and highly fluorescent quinoxaline (B1680401) derivatives. nih.govacs.orgrsc.orgrsc.org These derivatives exhibit excellent chromatographic properties and can be detected with high sensitivity by HPLC with fluorescence or UV detection, or by LC-MS. acs.orgrsc.org Another common reagent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyls to form hydrazones that are easily detected by HPLC-UV. google.com